molecular formula C18H15Cl2N3O2 B12186378 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B12186378
M. Wt: 376.2 g/mol
InChI Key: MEXAODOGCCIOTD-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with a benzyl group and an acetamide moiety linked to a dichlorophenoxy group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Acetamide formation: The benzylated pyrazole is reacted with chloroacetic acid or its derivatives to form the acetamide linkage.

    Attachment of the dichlorophenoxy group: Finally, the acetamide intermediate is reacted with 2,4-dichlorophenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other acetamide derivatives and pyrazole-containing compounds.

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

    Benzylpyrazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-16(15(20)10-14)25-12-18(24)22-17-8-9-21-23(17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,24)

InChI Key

MEXAODOGCCIOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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